4-(Pentafluorosulfanyl)phenol

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Researchers requiring enhanced lipophilicity and electron-withdrawal beyond CF3-phenol rely on 4-(pentafluorosulfanyl)phenol. With σI=0.55 (vs. CF3=0.39) and XLogP3=4.8 (vs. ~2.5), this SF5 building block enables: • Bioisosteric replacement for improved target binding, metabolic stability, and CNS penetration in drug candidates • Exclusive oxidative dearomatization to stable SF5-muconolactone, enabling aliphatic SF5 chemistry inaccessible to CF3/NO2 analogs • Synthesis of high-dielectric-anisotropy mesogens for next-generation LCD materials Supplied at ≥97% purity with rigorous QC. Contact BenchChem for bulk quantities and global shipping options.

Molecular Formula C6H5F5OS
Molecular Weight 220.16 g/mol
CAS No. 774-94-7
Cat. No. B1597158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pentafluorosulfanyl)phenol
CAS774-94-7
Molecular FormulaC6H5F5OS
Molecular Weight220.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)S(F)(F)(F)(F)F
InChIInChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4,12H
InChIKeyXHJLGVIUMCBMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pentafluorosulfanyl)phenol: The 'Super-CF3' Phenol Building Block


4-(Pentafluorosulfanyl)phenol (SF5-phenol) is a para-substituted phenol where the SF5 group imparts a combination of extreme electron-withdrawing character, elevated lipophilicity, and a high dipole moment that is distinct from conventional fluorinated or nitro-substituted phenols [1]. It serves as a versatile intermediate for constructing aliphatic SF5 derivatives, polar liquid crystals, and bioisosteric drug candidates that cannot be accessed with CF3, OCF3, or NO2 analogs [2][3].

Why CF3-Phenol Cannot Substitute SF5-Phenol


Although 4-(trifluoromethyl)phenol and 4-nitrophenol are common electron-deficient phenols, they fail to replicate the SF5-phenol profile for three quantitative reasons: (i) SF5 is a stronger inductive electron-withdrawing group (σI = 0.55) than CF3 (σI = 0.39) [1]; (ii) SF5-phenol is substantially more lipophilic (XLogP3 = 4.8) than its CF3 counterpart (logP ≈ 2.5) [2]; and (iii) only SF5-phenol undergoes oxidative dearomatization to a stable muconolactone that retains the fluorinated group, enabling downstream aliphatic SF5 chemistry impossible with CF3- or NO2-phenols [3]. Simple replacement therefore leads to loss of acidity tuning, lipophilicity-driven membrane permeability, and synthetic versatility.

Quantitative Comparison: SF5-Phenol vs. CF3 and NO2 Analogs


Acidity Enhancement vs. CF3-Phenol, Retaining Lipophilicity

The predicted acid dissociation constant (pKa) of 4-(pentafluorosulfanyl)phenol is 7.79, compared with the experimentally determined pKa of 8.68 for 4-(trifluoromethyl)phenol and 7.15 for 4-nitrophenol [1]. This places SF5-phenol nearly an order of magnitude more acidic than its CF3 analog, yet it avoids the redox activity and toxicity liability of the nitro group.

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Lipophilicity Advantage over Trifluoromethyl Analogs

The computed octanol-water partition coefficient (XLogP3) of 4-(pentafluorosulfanyl)phenol is 4.8, whereas 4-(trifluoromethyl)phenol has a logP of approximately 2.5 [1][2]. This differential of 2.3 log units is corroborated by the Hansch hydrophobicity substituent constants: π = 1.51 for SF5 versus π = 1.09 for CF3 [3]. In a broader environmental study, SF5-aromatic compounds consistently exhibited log Kow values 0.5–0.6 units higher than their CF3 counterparts [4].

Drug Design ADME Lipophilicity

Inductive Electron Withdrawal: SF5 vs. CF3

The inductive Hammett substituent constant (σI) for the SF5 group is 0.55, compared to 0.39 for CF3, representing a 41% increase in inductive electron withdrawal [1]. In addition, the σC+ parameter for para-SF5-phenyl, back-calculated from low-temperature 13C NMR shifts of long-lived carbocations, places it in a range comparable to NO2 but without the resonance effects that complicate nitro-group SAR [2].

Physical Organic Chemistry Electronic Effects Hammett Analysis

Unique Oxidative Dearomatization to SF5-Muconolactone

Treatment of 4-(pentafluorosulfanyl)phenol with 30% aqueous H2O2 in concentrated H2SO4 yields 3-(pentafluorosulfanyl)muconolactone in good yield, as confirmed by 1H and 19F NMR [1]. The SF5-muconolactone is stable in strongly acidic media (e.g., 5–10 M H2SO4) but undergoes controlled hydrolysis in neutral water over 40 h to give a pentafluorosulfanyl-substituted maleic acid derivative [1]. In contrast, 4-(trifluoromethyl)phenol does not undergo analogous oxidative ring-opening to form a stable CF3-muconolactone under these conditions; CF3 groups tend to degrade or are not synthetically useful in such transformations [2].

Synthetic Methodology Fluorine Chemistry Dearomatization

Highest Polarity Liquid Crystals for Active-Matrix LCDs

Kirsch et al. demonstrated that incorporating the SF5 group as a terminal substituent yields liquid crystals with exceptionally high dipole moments and dielectric anisotropy (Δε), making them the most polar materials compatible with active-matrix LCD technology [1]. The purely inductive nature of the SF5 group avoids the conformational flexibility and reduced dielectric response associated with OCF3 and CF3 terminals. 4-(Pentafluorosulfanyl)phenol serves as the key precursor to these mesogens via ether or ester linkages .

Liquid Crystals Materials Science Dielectric Properties

Key Applications of SF5-Phenol in Medicinal Chemistry & Materials


Bioisosteric Replacement of CF3-Phenol in Kinase and GPCR Ligands

When a lead series containing 4-(trifluoromethyl)phenol requires improved potency, metabolic stability, or CNS penetration, 4-(pentafluorosulfanyl)phenol directly replaces the CF3-phenol fragment. The 2.3-log-unit higher lipophilicity and stronger electron withdrawal (σI 0.55 vs. 0.39) alter target binding and ADME properties, as demonstrated in cannabinoid receptor ligands where SF5 analogues showed enhanced CB1 affinity and selectivity [1]. Procurement of SF5-phenol thus enables a SAR exploration vector that is inaccessible with CF3 or OCF3 building blocks.

Synthesis of Aliphatic SF5 Building Blocks via Oxidative Dearomatization

Laboratories aiming to construct aliphatic SF5-containing carboxylic acids, acrylates, or Diels–Alder adducts require 4-(pentafluorosulfanyl)phenol as the starting material for H2O2/H2SO4 oxidation to SF5-muconolactone [2]. The resulting muconolactone is stable under acidic conditions and can be converted to SF5-maleic acid, SF5-succinic acid, and SF5-acrylic acid—a synthetic pathway unique to SF5-substituted phenols. CF3-phenol does not afford analogous tractable products [3].

High-Polarity Liquid Crystal Mixtures for Active-Matrix Displays

For development of next-generation LCD materials with fast switching and high contrast, 4-(pentafluorosulfanyl)phenol is used to synthesize SF5-terminated mesogens. These mesogens provide the highest dielectric anisotropy among fully fluorinated terminal groups, as established by Kirsch et al. [4]. Competing CF3- and OCF3-terminated liquid crystals cannot achieve the same combination of polarity, stability, and viscosity required for advanced active-matrix displays.

Agrochemical Optimization for Environmental Persistence and Photostability

The environmental fate study by Jackson and Mabury showed that SF5-aromatic compounds have log Kow values 0.5–0.6 units higher than CF3 analogs and undergo photolytic degradation with measurable half-lives, releasing fluoride ions [5]. 4-(Pentafluorosulfanyl)phenol is the key intermediate for synthesizing SF5-analogs of herbicides (e.g., fluometuron derivatives) to systematically modulate soil mobility, water solubility (78 mg/L to 2.4 g/L range), and photodegradation rates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pentafluorosulfanyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.